molecular formula C12H16O4 B14735803 4-Acetyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione CAS No. 7073-22-5

4-Acetyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione

Cat. No.: B14735803
CAS No.: 7073-22-5
M. Wt: 224.25 g/mol
InChI Key: DBSDBUXGKWFOIO-UHFFFAOYSA-N
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Description

4-Acetyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione is a chemical compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is known for its unique structure, which includes a cyclohexene ring with multiple functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione typically involves the reaction of acetylphloroglucinol with sodium methoxide in anhydrous methanol under a nitrogen atmosphere . The reaction is carried out at 0°C, and the product is purified using flash chromatography with silica gel and dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-purity reagents and controlled reaction environments ensures the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols.

Scientific Research Applications

4-Acetyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione involves its interaction with various molecular targets. The hydroxyl and acetyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its applications in various fields highlight its versatility compared to similar compounds.

Properties

CAS No.

7073-22-5

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

4-acetyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione

InChI

InChI=1S/C12H16O4/c1-6(13)7-8(14)11(2,3)10(16)12(4,5)9(7)15/h14H,1-5H3

InChI Key

DBSDBUXGKWFOIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(C(=O)C(C1=O)(C)C)(C)C)O

Origin of Product

United States

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